4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine
CAS No.: 2548978-89-6
Cat. No.: VC11829096
Molecular Formula: C21H26N4O4
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548978-89-6 |
|---|---|
| Molecular Formula | C21H26N4O4 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | [4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
| Standard InChI | InChI=1S/C21H26N4O4/c1-27-19-14-22-21(23-15-19)29-18-6-8-25(9-7-18)20(26)16-2-4-17(5-3-16)24-10-12-28-13-11-24/h2-5,14-15,18H,6-13H2,1H3 |
| Standard InChI Key | SBJVXXFKPYXFMU-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
| Canonical SMILES | COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Introduction
The compound 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine is a complex organic molecule with a specific chemical structure. It is identified by the CAS number 2548978-89-6 and has a molecular formula of C21H26N4O4, with a molecular weight of 398.4555 g/mol . This compound is used in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Biological Activity and Potential Applications
While specific biological activity data for 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine is limited, compounds with similar structural features often exhibit activity against various biological targets. For instance, piperidine and pyrimidine derivatives are known for their potential in medicinal chemistry, including applications in neuroscience and oncology .
Research Findings and Future Directions
Given the lack of detailed research findings specifically on 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine, future studies should focus on its synthesis optimization, biological evaluation, and potential therapeutic applications. The compound's unique structure suggests it could be a valuable candidate for drug discovery efforts, particularly in areas where piperidine and pyrimidine derivatives have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume